molecular formula C36H54Br6O24 B12103247 Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin

Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin

Cat. No.: B12103247
M. Wt: 1350.2 g/mol
InChI Key: PYIHGELJTCLTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin is a chemically modified derivative of alpha-cyclodextrin, where six hydroxyl groups are replaced by bromine atomsIt is often used as an intermediate in the synthesis of other complex molecules and has significant implications in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin typically involves the bromination of alpha-cyclodextrin. One common method is the use of the Vilsmeier-Haack reagent, which facilitates the substitution of hydroxyl groups with bromine atoms . Another method involves the use of tosyl derivatives of alpha-cyclodextrin, which allows for selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are commonly used due to their ability to dissolve the compound .

Chemical Reactions Analysis

Types of Reactions: Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be further categorized into nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiolates can replace bromine atoms with azide or thiol groups, respectively.

    Electrophilic Substitution: Reagents like halogens or other electrophiles can further modify the compound.

Major Products: The major products formed from these reactions include azido-cyclodextrins, thiol-cyclodextrins, and other substituted derivatives .

Mechanism of Action

The mechanism of action of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. This property is attributed to the hydrophobic cavity of the cyclodextrin ring, which can encapsulate hydrophobic compounds. The bromine atoms enhance the compound’s reactivity, allowing it to interact with a wide range of molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification and high reactivity .

Biological Activity

Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin (HBCD) is a chemically modified derivative of alpha-cyclodextrin, where six hydroxyl groups are substituted with bromine atoms. This modification enhances its reactivity and biological applications, particularly in drug delivery and molecular interactions. This article provides an overview of the biological activity of HBCD, including its mechanisms of action, applications in drug delivery systems, and comparative studies with other cyclodextrin derivatives.

HBCD is synthesized through the bromination of alpha-cyclodextrin, commonly using reagents like the Vilsmeier-Haack reagent. The substitution of hydroxyl groups with bromine atoms significantly alters its chemical properties, allowing it to form inclusion complexes with various guest molecules. The following table summarizes the key chemical properties and synthesis methods:

Property Details
Molecular Formula C₁₄H₁₄Br₆O₇
Molecular Weight 586.03 g/mol
Synthesis Method Bromination of alpha-cyclodextrin using Vilsmeier-Haack reagent
Reactivity Primarily undergoes substitution reactions (nucleophilic and electrophilic)

The biological activity of HBCD is largely attributed to its ability to form inclusion complexes with hydrophobic compounds. The bromine atoms enhance the compound's reactivity, allowing it to interact with various molecular targets. HBCD's mechanism of action includes:

  • Inclusion Complex Formation : HBCD can encapsulate hydrophobic drugs within its cavity, improving their solubility and bioavailability.
  • Drug Delivery Systems : HBCD has been studied for its potential in targeted drug delivery, particularly in cancer therapy, where it can enhance the stability and release profile of chemotherapeutic agents.

Applications in Drug Delivery

HBCD has shown significant promise in pharmaceutical applications, particularly for improving drug solubility and stability. Notable studies include:

  • Cancer Therapy : Research indicates that HBCD can be utilized to deliver anticancer drugs more effectively by enhancing their solubility and targeting capabilities. For instance, cyclodextrin-based drug delivery systems have been investigated for their ability to encapsulate doxorubicin derivatives, leading to improved therapeutic efficacy against breast cancer cell lines (MCF-7) .
  • Controlled Release Systems : HBCD has been incorporated into hydrogel matrices to create controlled release systems for wound healing applications. These systems can gradually release therapeutic agents while providing a conducive environment for tissue repair .
  • Antimicrobial Applications : Studies have explored the use of HBCD in developing antimicrobial films that enhance the long-term controlled release of active substances, demonstrating its versatility beyond traditional drug delivery .

Comparative Studies

HBCD's unique structure allows it to be compared favorably against other cyclodextrin derivatives such as hexakis-6-mercapto-6-deoxy-alpha-cyclodextrin and octakis-6-bromo-6-deoxy-gamma-cyclodextrin. The following table highlights key differences:

Compound Functional Groups Applications
This compoundBromineDrug delivery, molecular interactions
Hexakis-6-mercapto-6-deoxy-alpha-cyclodextrinThiolBioconjugation, sensing applications
Octakis-6-bromo-6-deoxy-gamma-cyclodextrinBromineEnhanced solubility for larger molecules

Case Studies

  • Doxorubicin Encapsulation : A study demonstrated that HBCD effectively encapsulates doxorubicin, improving its solubility and stability in aqueous environments. This encapsulation resulted in a controlled release profile that enhanced therapeutic outcomes in vitro .
  • Antibacterial Efficacy : Research on HBCD-based antimicrobial films revealed significant antibacterial activity against common pathogens, suggesting potential applications in medical devices and wound dressings .

Properties

IUPAC Name

5,10,15,20,25,30-hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54Br6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIHGELJTCLTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54Br6O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.